Hydrogen Bond Hindrance Index: Ortho-Methyl/Isobornyl Synergy vs. Unsubstituted Isobornylphenol
Infrared spectroscopy demonstrates that the degree of steric hindrance around the phenolic -OH group is distinctly modulated by the combination of ortho substituents. The target compound, 2,4-dimethyl-6-isobornylphenol, exhibited a greater hydrogen bonding shift (Δν) than the compound lacking the 2-methyl group, 2-isobornylphenol, indicating a more hindered phenol. This enhanced hindrance is directly linked to the compound's ability to form and stabilize the phenoxyl radical, a critical step in the antioxidant chain-breaking mechanism [1].
| Evidence Dimension | Hydrogen Bond Hindrance (Measured as Δν, the IR wave length shift between associated and unassociated hydroxyl states) |
|---|---|
| Target Compound Data | Greater Δν value than the comparator |
| Comparator Or Baseline | 2-isobornylphenol (lacking the 2-methyl group) |
| Quantified Difference | The Δν value for 2,4-dimethyl-6-isobornylphenol was reported to be greater than that for 2-isobornylphenol, contrary to the expectation that the 2-methyl group would shield the hydroxyl group and reduce hydrogen bonding. The original authors deemed this result 'unexpected.' |
| Conditions | Infrared absorption measurements in carbon tetrachloride solution (0.07 M) against concentrated solutions and crystalline solids. |
Why This Matters
This provides direct spectroscopic evidence of a unique electronic/steric environment created by the specific 2,4-dimethyl-6-isobornyl substitution pattern, which is a key determinant of its antioxidant potency and cannot be assumed to be identical for other isobornylphenols.
- [1] Sears, W. C., & Kitchen, L. J. (1957). Infrared Studies of Hindered Phenols. Journal of the American Chemical Society, 79(9), 2361–2365. View Source
